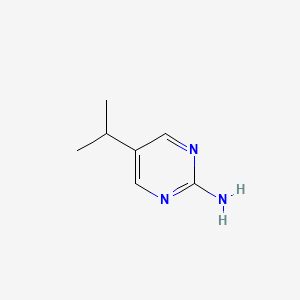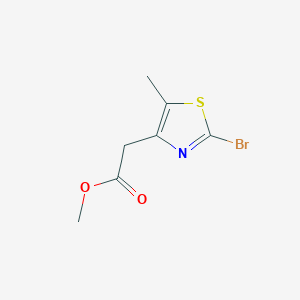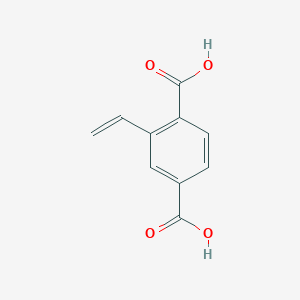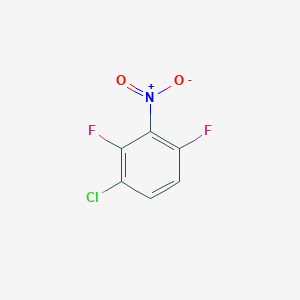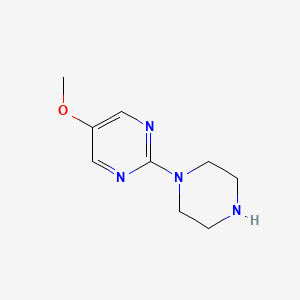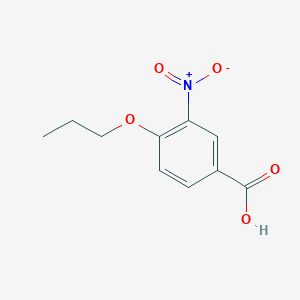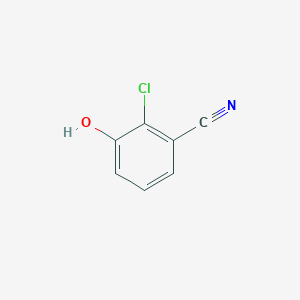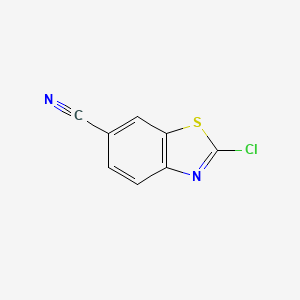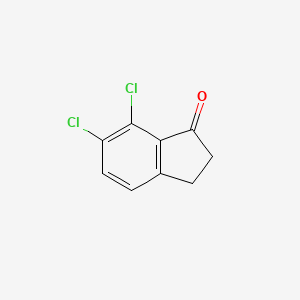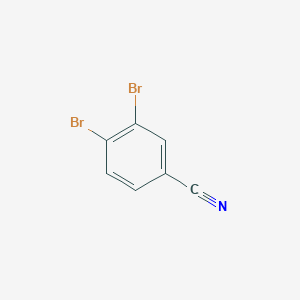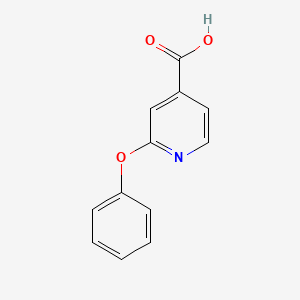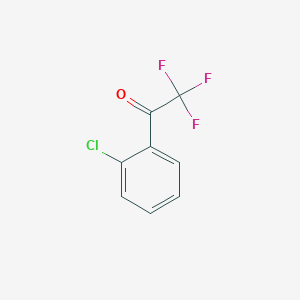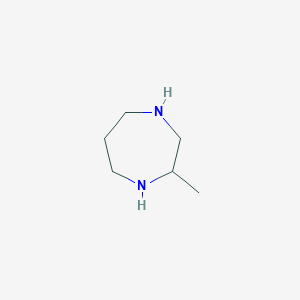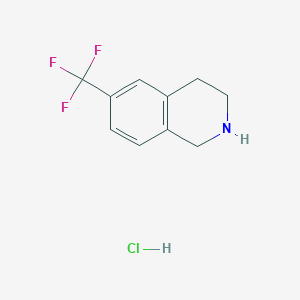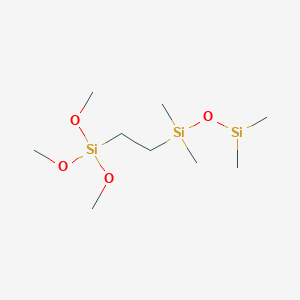
1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane
Overview
Description
1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is a chemical compound with a unique structure that consists of two silicon atoms bonded to each other by oxygen atoms, with two ethyl groups and one trimethoxysilyl group attached to the silicon atoms . It is commonly used as a coupling agent and surface modifier in various industries, such as in adhesives, sealants, and coatings .
Molecular Structure Analysis
The molecular formula of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is C9H26O4Si3 . The molecular weight is 282.56 . The structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The boiling point of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is predicted to be 217.3±23.0 °C . Other physical and chemical properties like density, melting point, refractive index, and flash point are not available in the resources .Scientific Research Applications
Reactivity and Polymerization Processes
- The reactivity of monomeric silanol intermediates in hydrolytic polycondensation was explored, highlighting the importance of silane chemistry in understanding and manipulating the kinetics of polymerization processes. This study provides insights into the foundational chemical reactions that organosilanes, including 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane, may undergo in various scientific applications (Chojnowski et al., 1990).
Protective Coatings
- Organosilanes have been used to synthesize protective coatings for metals, as demonstrated by the development of alkoxysilyl-functionalized precursors leading to more crosslinked coatings. This application is crucial for corrosion protection and materials science, where organosilanes offer a versatile toolkit for surface modification and protection (Rodošek et al., 2017).
Hybrid Material Synthesis
- The synthesis of organic–inorganic polymer hybrids using tetraethoxysilane (TEOS) and other silanes illustrates the role of organosilanes in creating materials with unique properties, such as enhanced mechanical strength, thermal stability, and chemical resistance. These hybrids find applications in various fields, including coatings, electronics, and biomaterials (Cazacu et al., 2003).
Safety And Hazards
properties
InChI |
InChI=1S/C9H25O4Si3/c1-10-16(11-2,12-3)9-8-15(6,7)13-14(4)5/h8-9H2,1-7H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNFCQVEJYKOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC[Si](C)(C)O[Si](C)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H25O4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567806 | |
| Record name | 1,1,3,3-Tetramethyl-1-[2-(trimethoxysilyl)ethyl]disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3,8-Dioxa-2,4,7-trisilanonane, 7,7-dimethoxy-2,4,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane | |
CAS RN |
137407-65-9 | |
| Record name | 3,8-Dioxa-2,4,7-trisilanonane, 7,7-dimethoxy-2,4,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3,3-Tetramethyl-1-[2-(trimethoxysilyl)ethyl]disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



